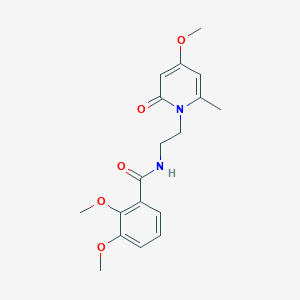

2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked via an ethylamine spacer to a 4-methoxy-6-methyl-2-oxopyridinone heterocycle.

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-13(23-2)11-16(21)20(12)9-8-19-18(22)14-6-5-7-15(24-3)17(14)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDWYJHGECEHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C(=CC=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Introduction of the Pyridinone Moiety: The pyridinone moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridinone derivative with the benzamide intermediate.

Final Coupling: The final step involves coupling the intermediate with an ethylamine derivative to form the complete structure. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyridinone moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism by which 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and pyridinone groups could play a role in binding to the active site of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s unique structure distinguishes it from other benzamide derivatives. Key comparisons include:

Table 1: Substituent and Physicochemical Comparisons

- Heterocyclic Side Chain: The pyridinone moiety in the target compound contrasts with Rip-B and Rip-D’s simple phenethyl side chains. Pyridinones are known for their hydrogen-bond acceptor properties, which could influence target binding . Synthetic Challenges: Complex side chains (e.g., pyridinone) may reduce yields compared to simpler analogs like Rip-B (80% yield) due to steric hindrance or intermediate instability .

Table 2: Activity Trends in Benzamide Derivatives

- Electronic Effects : Fluorinated analogs (e.g., in ) exhibit stronger electronegativity, favoring target interactions, whereas methoxy groups in the target compound may prioritize solubility over binding affinity .

Biological Activity

2,3-Dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with two methoxy groups and a pyridinone moiety, which contributes to its unique properties. The synthesis typically involves:

- Formation of Benzamide Core : Reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

- Introduction of Pyridinone Moiety : Achieved through nucleophilic substitution reactions with suitable pyridinone derivatives.

The biological activity of this compound likely involves interaction with specific enzymes or receptors , modulating their activity. The methoxy and pyridinone groups may enhance binding affinity to biological targets, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that related derivatives can induce apoptosis in cancer cell lines by interacting with the Bcl-2 protein, which is crucial for regulating cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A-431 | <10 | Bcl-2 inhibition |

| Compound 2 | Jurkat | <5 | Apoptosis induction |

Anticonvulsant Activity

Similar derivatives have also demonstrated anticonvulsant properties. For example, a related compound showed significant protection against tonic extensor phases in animal models.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on related compounds indicate effectiveness against various bacterial strains, attributed to the presence of electron-releasing groups like methoxy.

Case Studies

-

Case Study on Anticancer Properties : A study evaluated the cytotoxic effects of a series of pyridinone derivatives against human liver carcinoma (HepG-2) cells. The results indicated that certain substitutions in the benzamide structure enhanced cytotoxicity significantly compared to standard treatments.

- Findings : The most active compound exhibited an IC50 value significantly lower than that of doxorubicin, suggesting a promising alternative for cancer therapy.

- Anticonvulsant Activity Assessment : Another study investigated the anticonvulsant effects of similar compounds using the PTZ (Pentylenetetrazol) model in rodents. The results demonstrated that specific modifications in the molecular structure resulted in enhanced protective effects against seizures.

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between a 2,3-dimethoxybenzoyl chloride derivative and a pyridinone-containing ethylamine intermediate under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .

- Cyclization and functionalization of the pyridinone ring, requiring precise temperature control (e.g., reflux at 80–100°C) and catalysts like Pd/C for hydrogenation steps .

To maximize purity: - Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for intermediate purification.

- Confirm final compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural validation .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (e.g., δ 165–170 ppm for carbonyl groups) to confirm substituent positions and amide bond integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~415 Da) and detect fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (methoxy C-O) .

Q. How can researchers assess the compound’s initial biological activity?

- In vitro enzyme inhibition assays : Test against targets like kinases or proteases (e.g., 10–100 µM compound concentration, measuring IC₅₀ via fluorescence-based substrates) .

- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination over 48–72 hours) .

- Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) to evaluate affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Conflicting results (e.g., varying IC₅₀ values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Compound stability : Perform stability tests in assay buffers (e.g., HPLC monitoring over 24 hours) to rule out degradation .

- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) or CRISPR-Cas9 knockout models to identify secondary targets .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Solubility optimization : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (e.g., PLGA encapsulation) .

- Metabolic stability : Perform microsomal incubation assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core modifications : Replace the pyridinone ring with triazolo[4,3-b]pyridazine to enhance target selectivity .

- Substituent effects : Systematically vary methoxy groups (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) and measure changes in binding affinity via surface plasmon resonance (SPR) .

- Bioisosteric replacement : Substitute the benzamide with a sulfonamide to modulate physicochemical properties (e.g., logP) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., ATP-binding pockets of kinases) .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .

- QSAR models : Train models on IC₅₀ data from analogs to predict activity of new derivatives .

Data Analysis & Experimental Design

Q. How should researchers analyze dose-response data with high variability?

- Robust statistical methods : Apply nonlinear regression (e.g., variable slope model in GraphPad Prism) with outlier detection (Grubbs’ test) .

- Replicate design : Use ≥3 biological replicates and normalize data to internal controls (e.g., DMSO-treated cells) .

- Meta-analysis : Compare results across published studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) to identify consensus trends .

Q. What orthogonal assays validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., Western blotting of lysates heated at 50–60°C) .

- BRET/FRET biosensors : Quantify real-time intracellular target modulation (e.g., cAMP levels for GPCR studies) .

- Chemical proteomics : Use affinity-based pulldowns with biotinylated probes to confirm binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.